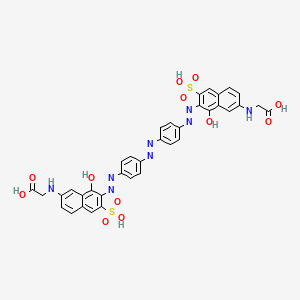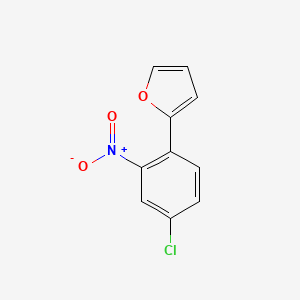![molecular formula C9H7F2NO B12896819 2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
2-(Difluoromethyl)-7-methylbenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-7-methylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with a difluoromethyl group at the 2-position and a methyl group at the 7-position. Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-7-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a suitable difluoromethylating agent under acidic or basic conditions . The reaction conditions often include the use of catalysts such as metal catalysts or nanocatalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-7-methylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
2-(Difluoromethyl)-7-methylbenzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for the development of new chemical entities.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound finds applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-7-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)benzoxazole
- 7-Methylbenzoxazole
- 2-(Trifluoromethyl)benzoxazole
Uniqueness
2-(Difluoromethyl)-7-methylbenzo[d]oxazole is unique due to the presence of both difluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can result in distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C9H7F2NO |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-7-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO/c1-5-3-2-4-6-7(5)13-9(12-6)8(10)11/h2-4,8H,1H3 |
InChI Key |
BFUMPXKULFYZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(O2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/no-structure.png)

![5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896761.png)


